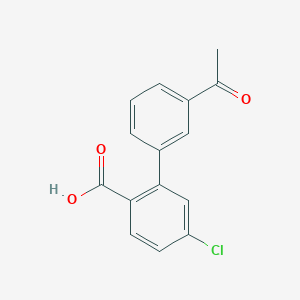

2-(3-Acetylphenyl)-4-chlorobenzoic acid

Description

2-(3-Acetylphenyl)-4-chlorobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position of the benzene ring and a 3-acetylphenyl group at the 2-position. This structural configuration imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.

The acetyl group at the 3-position of the phenyl ring may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and supramolecular assembly . The chlorine substituent at the 4-position is a common motif in bioactive molecules, contributing to electronic effects and metabolic stability .

Properties

IUPAC Name |

2-(3-acetylphenyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)14-8-12(16)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXBEBHDYGXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689755 | |

| Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-09-0 | |

| Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)-4-chlorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-acetylphenyl chloride reacts with 4-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: 2-(3-Carboxyphenyl)-4-chlorobenzoic acid.

Reduction: 2-(3-Hydroxyphenyl)-4-chlorobenzoic acid.

Substitution: 2-(3-Acetylphenyl)-4-methoxybenzoic acid (if methoxide is used).

Scientific Research Applications

Chemistry: 2-(3-Acetylphenyl)-4-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study the effects of aromatic carboxylic acids on cellular processes. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for modifications that can enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Antibacterial Efficiency

- 4-Chlorobenzoic acid derivatives (e.g., molecular salts and cocrystals) exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Molecular salts (e.g., compound 2 in ) show higher activity than cocrystals due to improved solubility and ionic interactions .

- This compound may exhibit enhanced activity compared to simpler derivatives, as acetyl groups can act as electron-withdrawing moieties, altering electronic distribution and interaction with bacterial targets .

Biodegradation

- 4-Chlorobenzoic acid is metabolized by Arthrobacter globiformis via dehalogenation, releasing >96% chlorine. Substituted derivatives (e.g., with acetyl groups) may resist degradation due to steric hindrance or altered enzyme recognition .

Supramolecular and Crystallographic Behavior

- Halogen Bonding: In 4-chlorobenzoic acid cocrystals (e.g., compound 1 in ), chlorine participates in halogen bonding (Cl···N), stabilizing the crystal lattice. The acetyl group in this compound may introduce competing hydrogen-bonding interactions (C=O···H), altering packing efficiency .

- Thermodynamic Stability: Molecular salts of chlorobenzoic acids exhibit higher cohesive packing energies (e.g., compound 2: Ecp = −96.45 kcal/mol) than cocrystals, suggesting that ionic interactions dominate over neutral hydrogen bonding in stability .

Pharmacological Potential

- 4-Chlorobenzoic acid derivatives serve as intermediates in pharmaceuticals like indometacin and moclobemide . The acetylphenyl group in this compound could position it as a precursor for anti-inflammatory or CNS-targeted drugs, leveraging its hybrid aromatic-acetyl structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.